molecular formula C16H11N5O2 B5773706 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5773706
M. Wt: 305.29 g/mol
InChI Key: HPMWGINQHUGFAY-UHFFFAOYSA-N
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Description

2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of microbial cell membranes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and isoindole derivatives, such as:

  • 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-indole
  • 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-benzimidazole

Uniqueness

What sets 2-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of the triazole and isoindole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-amino-1-phenyl-1,2,4-triazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-15-18-16(19-21(15)10-6-2-1-3-7-10)20-13(22)11-8-4-5-9-12(11)14(20)23/h1-9H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWGINQHUGFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)N3C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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